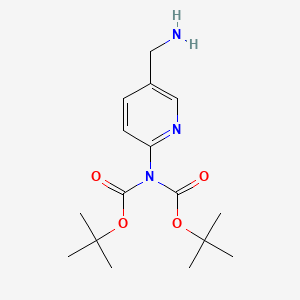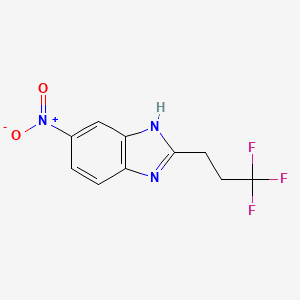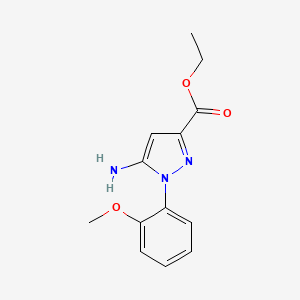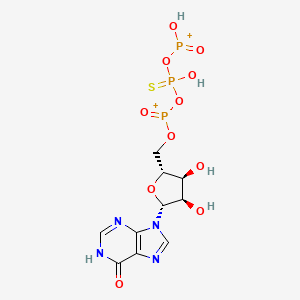
Inosine 5'-(trihydrogendiphosphate), P'-anhydride with phosphorothioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Inosine 5’-(trihydrogendiphosphate), P’-anhydride with phosphorothioic acid involves complex chemical reactions.
Analyse Chemischer Reaktionen
Inosine 5’-(trihydrogendiphosphate), P’-anhydride with phosphorothioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not extensively detailed in the available literature. the compound’s structure suggests that it can participate in reactions typical of nucleotides and phosphorothioates, leading to the formation of various products depending on the reaction conditions .
Wissenschaftliche Forschungsanwendungen
Inosine 5’-(trihydrogendiphosphate), P’-anhydride with phosphorothioic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of Inosine 5’-(trihydrogendiphosphate), P’-anhydride with phosphorothioic acid involves its interaction with molecular targets and pathways related to nucleotides. The compound’s phosphorothioate group allows it to mimic natural nucleotides while exhibiting resistance to enzymatic degradation. This property makes it useful in studying nucleotide-related processes and developing nucleotide-based therapeutics .
Vergleich Mit ähnlichen Verbindungen
Inosine 5’-(trihydrogendiphosphate), P’-anhydride with phosphorothioic acid can be compared to other nucleotide analogs, such as:
Adenosine 5’-[γ-thio]triphosphate: A stable analog of ATP used in various biochemical studies.
Guanosine 5’-[γ-thio]triphosphate: A GTP analog used to study G-protein-coupled receptor signaling.
Inosine 5’-triphosphate: Another inosine nucleotide analog used in enzymatic studies.
These compounds share similar structural features but differ in their specific applications and chemical properties, highlighting the uniqueness of Inosine 5’-(trihydrogendiphosphate), P’-anhydride with phosphorothioic acid in research settings.
Eigenschaften
Molekularformel |
C10H13N4O11P3S+2 |
|---|---|
Molekulargewicht |
490.22 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-[hydroxy-[hydroxy(oxo)phosphaniumyl]oxyphosphinothioyl]oxy-oxophosphanium |
InChI |
InChI=1S/C10H11N4O11P3S/c15-6-4(1-22-27(20)25-28(21,29)24-26(18)19)23-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H-2,11,12,17,18,19,21,29)/p+2/t4-,6-,7-,10-,28?/m1/s1 |
InChI-Schlüssel |
ZWWJGBYSIACIBG-ALTRSKMRSA-P |
Isomerische SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO[P+](=O)OP(=S)(O)O[P+](=O)O)O)O |
Kanonische SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO[P+](=O)OP(=S)(O)O[P+](=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


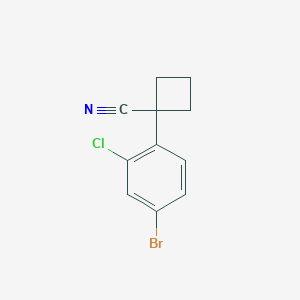
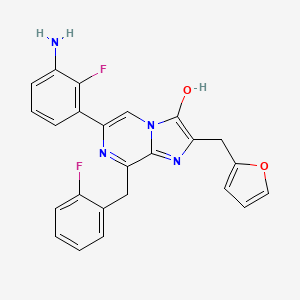

![2-[3-(Methylsulfanyl)propoxy]benzoic acid](/img/structure/B12065218.png)

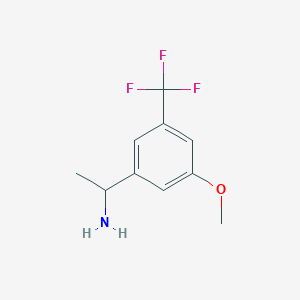
![9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexacarboxylic acid](/img/structure/B12065235.png)

![1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(1-sulfo-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)quinoline-3-carboxylic acid](/img/structure/B12065253.png)

